11-(4-chlorophenyl)-10-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
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Description
11-(4-chlorophenyl)-10-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a useful research compound. Its molecular formula is C25H20ClN3O2S2 and its molecular weight is 494.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A range of linked heterocyclic compounds, including structures related to the specified chemical, have been synthesized to assess their antimicrobial activity. These compounds demonstrated significant inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi. The presence of specific moieties such as 4-nitrophenyl and 3-nitrophenyl significantly enhanced their antimicrobial efficacy (Cherkupally Sanjeeva Reddy et al., 2010).
Antifungal and Antimicrobial Activity
Compounds synthesized from derivatives similar to the specified chemical have shown promise in antimicrobial and antifungal applications. For instance, thienopyridopyrimidine derivatives have been designed and synthesized, displaying inhibition activities against pathogens like Rhizoctonia solani and Botrytis cinereapers at moderate dosages, indicating their potential in developing new fungicidal agents (Jianchao Liu & H. He, 2012).
Synthesis of Novel Heterocyclic Compounds
Research has focused on the synthesis of novel heterocyclic compounds using the specified chemical as a precursor or related structures. These efforts have led to the creation of new molecules with potential biological activities, including anti-inflammatory and central nervous system depressant effects. For example, derivatives have been synthesized that exhibited marked sedative actions, suggesting their utility in CNS-related disorders (Kadthala Shekar Manjunath et al., 1997).
Electrochemical Studies
Derivatives of the specified chemical have been studied for their electrochemical properties, particularly in the context of developing high-contrast electrochromic polymers. These studies highlight the potential of such compounds in the fabrication of smart materials and devices, indicating a broad application spectrum beyond biomedical research (B. Sankaran & J. Reynolds, 1997).
Properties
IUPAC Name |
11-(4-chlorophenyl)-10-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2S2/c26-16-8-10-17(11-9-16)29-24(31)22-18-5-3-7-20(18)33-23(22)27-25(29)32-14-21(30)28-13-12-15-4-1-2-6-19(15)28/h1-2,4,6,8-11H,3,5,7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCBLAQNWLWMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N4CCC5=CC=CC=C54)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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